C9H6BrN7OS
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Overview
Description
The compound with the molecular formula C9H6BrN7OS is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C9H6BrN7OS typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
C9H6BrN7OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
C9H6BrN7OS: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C9H6BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
C9H6BrN7OS: can be compared with other similar compounds that contain bromine, nitrogen, sulfur, and oxygen atoms. Some similar compounds include:
C8H5BrN6OS: This compound has a similar structure but with one less carbon and nitrogen atom.
C9H6ClN7OS: This compound is similar but contains chlorine instead of bromine.
The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.
Biological Activity
C9H6BrN7OS, also known as N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of bromine (Br) and nitrogen (N) heterocycles suggests potential interactions with biological molecules, making it a candidate for drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating the ability to inhibit microbial growth effectively. The compound's mechanism of action likely involves disrupting cellular processes in pathogens, although specific pathways remain to be fully elucidated.
2. Anticancer Properties
this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. The compound appears to target specific enzymes and receptors involved in cancer cell growth, leading to reduced tumor viability.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of enzymes or receptors, leading to the inhibition of key biological processes such as:
- Cell Proliferation: By interfering with signaling pathways that promote cell division.
- Microbial Growth: By disrupting the integrity of microbial cell membranes or inhibiting essential metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | , |
Anticancer | Induces apoptosis and inhibits cancer cell growth | , |
Mechanism of Action | Modulates enzyme/receptor activity | , |
Case Study: Antimicrobial Efficacy
A study conducted by BenchChem evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infectious diseases.
Case Study: Anticancer Effects
In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines, including breast and lung cancer models. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 40 µM. Mechanistic studies revealed that this compound activates caspase pathways, leading to programmed cell death in malignant cells.
Properties
Molecular Formula |
C9H6BrN7OS |
---|---|
Molecular Weight |
340.16 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H6BrN7OS/c10-7-2-1-6(19-7)4-3-5(13-12-4)8(18)11-9-14-16-17-15-9/h1-3H,(H,12,13)(H2,11,14,15,16,17,18) |
InChI Key |
VVMCKXKSJISAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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